3-Ethoxy-2-(isopropylsulfonyl)acrylonitrile
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Overview
Description
3-Ethoxy-2-(isopropylsulfonyl)acrylonitrile is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of an ethoxy group, an isopropylsulfonyl group, and an acrylonitrile moiety. This compound has garnered attention due to its potential use in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-(isopropylsulfonyl)acrylonitrile typically involves the reaction of ethoxyacetonitrile with isopropylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-(isopropylsulfonyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or isopropylsulfonyl groups, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Compounds with substituted functional groups at the ethoxy or isopropylsulfonyl positions.
Scientific Research Applications
3-Ethoxy-2-(isopropylsulfonyl)acrylonitrile has found applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-(isopropylsulfonyl)acrylonitrile involves its interaction with molecular targets through its functional groups. The ethoxy and isopropylsulfonyl groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-(isopropylsulfonyl)acrylonitrile: Similar structure with a methoxy group instead of an ethoxy group.
3-Ethoxy-2-(methylsulfonyl)acrylonitrile: Similar structure with a methylsulfonyl group instead of an isopropylsulfonyl group.
Uniqueness
3-Ethoxy-2-(isopropylsulfonyl)acrylonitrile is unique due to the combination of its ethoxy and isopropylsulfonyl groups, which confer distinct chemical and physical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
175201-71-5 |
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Molecular Formula |
C8H13NO3S |
Molecular Weight |
203.26 g/mol |
IUPAC Name |
3-ethoxy-2-propan-2-ylsulfonylprop-2-enenitrile |
InChI |
InChI=1S/C8H13NO3S/c1-4-12-6-8(5-9)13(10,11)7(2)3/h6-7H,4H2,1-3H3 |
InChI Key |
CRDHNCRZANDFFU-UHFFFAOYSA-N |
SMILES |
CCOC=C(C#N)S(=O)(=O)C(C)C |
Canonical SMILES |
CCOC=C(C#N)S(=O)(=O)C(C)C |
Pictograms |
Irritant |
Origin of Product |
United States |
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